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molecular formula C9H9FO3 B8724090 3-Fluoro-2,6-dimethoxybenzaldehyde

3-Fluoro-2,6-dimethoxybenzaldehyde

Cat. No. B8724090
M. Wt: 184.16 g/mol
InChI Key: QZDKVDNXTNWVEU-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

Commercially available 2,6-dimethoxybenzaldehyde (3.500 g; 21.10 mmol) was added to a suspension of Selectfluor (8.208 g; 23.20 mmol) in MeCN (35 ml), and the resulting mixture was stirred at rt, under nitrogen, for 16 h. Water and Et2O were added and the aq. layer was further extracted with Et2O. The mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=4/1) afforded 3-fluoro-2,6-dimethoxybenzaldehyde as a yellow oil. LC-MS (conditions A): tR=0.60 min.; [M+H]+: 185.10 g/mol.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
8.208 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:4]=1[CH:5]=[O:6].[B-](F)(F)(F)[F:14].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1.O.CCOCC>CC#N>[F:14][C:10]1[C:3]([O:2][CH3:1])=[C:4]([C:7]([O:11][CH3:12])=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
COC1=C(C=O)C(=CC=C1)OC
Name
Quantity
8.208 g
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Name
Quantity
35 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at rt, under nitrogen, for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aq. layer was further extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixed organic layers were dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC (heptane/AcOEt=4/1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C(=C(C=O)C(=CC1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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